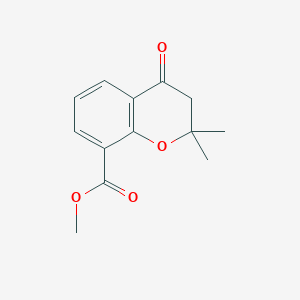

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Description

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-4-oxo-3H-chromene-8-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-13(2)7-10(14)8-5-4-6-9(11(8)17-13)12(15)16-3/h4-6H,7H2,1-3H3 |

InChI Key |

NAAYQRVGUAIAAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methyl 3,4-dihydroxybenzoate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response .

Comparison with Similar Compounds

Structural Comparisons

A. Chroman Derivatives vs. Terpenoid Methyl Esters

- Methyl 2,2-dimethyl-4-oxochroman-8-carboxylate : Features a rigid chroman ring with electron-withdrawing (ketone) and electron-donating (methyl) groups. The ester at position 8 may enhance solubility in organic solvents .

- Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester with a fused tricyclic structure. Its non-aromatic ring system and lack of ketone substituents reduce polarity compared to the chroman derivative .

- Z-Communic acid methyl ester (): Contains a labdane diterpene skeleton with conjugated double bonds, offering distinct reactivity in oxidation or polymerization reactions .

B. Methyl Esters in Volatile Organic Compounds (VOCs)

- Methyl salicylate (): A simple aromatic ester with a benzene ring. Its volatility (boiling point: ~222°C) contrasts with the chroman derivative, which likely has higher molecular weight and lower volatility due to its fused ring system .

- Nopinone methyl ester (): A bicyclic monoterpene ester. Its lack of aromaticity and ketone groups results in different photochemical behavior compared to the chroman compound .

Physical and Chemical Properties

Data from methyl ester analogs (Table 1):

*Predicted based on structural analogs.

- Solubility: The chroman derivative’s ketone and ester groups likely enhance solubility in polar aprotic solvents (e.g., acetone) compared to purely lipophilic terpenoid esters .

- Stability : The chroman ring’s puckering (as defined by Cremer-Pople coordinates in ) may influence conformational stability. For example, substituents at the 2-position could restrict ring flexibility, reducing susceptibility to hydrolysis .

Biological Activity

Methyl 2,2-dimethyl-4-oxochroman-8-carboxylate is an organic compound belonging to the class of 2,2-dimethyl-1-benzopyrans . This compound has garnered interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Structure : Characterized by a 1-benzopyran moiety with two methyl groups at the 2-position.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Cellular Targets : The compound's unique structure allows it to interact with various cellular targets, potentially influencing signaling pathways involved in inflammation and cancer progression.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Comparative analysis with related compounds reveals:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl 2,2-Dimethyl-4-oxochroman-6-carboxylate | C13H14O4 | Exhibits similar biological activities |

| Methyl 2-Methylbenzoate | C9H10O2 | Simple ester with different biological properties |

| 7-Hydroxyflavone | C15H10O5 | Known for antioxidant activity |

| Methyl 3-(4-hydroxyphenyl)propanoate | C11H14O4 | Potential anti-inflammatory effects |

The presence of specific functional groups and their arrangement significantly influences the compound's interaction with biological systems.

Anticancer Activity

A study focused on similar benzopyran derivatives indicated significant inhibition of melanoma cancer cell growth . While direct studies on this compound are lacking, these findings suggest potential avenues for exploration in anticancer research.

Inhibition of NF-κB

Research has shown that certain derivatives can inhibit NF-κB transcriptional activity effectively. This pathway is critical in regulating inflammatory responses and cancer cell survival . The implications for this compound could be substantial if similar inhibitory effects are observed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate?

- Methodology : The compound can be synthesized via cyclization of substituted chromene precursors. Key steps include:

- Oxidation : Use of mild oxidizing agents (e.g., pyridinium chlorochromate) to introduce the 4-oxo group while preserving ester functionality .

- Substitution : Alkylation at the 2-position using dimethylation agents (e.g., methyl iodide in the presence of a base like K₂CO₃) .

- Esterification : Protection of the carboxylic acid group via methyl ester formation using methanol and catalytic sulfuric acid .

Q. How should researchers characterize the crystal structure of this compound?

- Methodology :

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination, followed by refinement via SHELXL to model anisotropic displacement parameters .

- Validation : Check for residual electron density (< 1 eÅ) and R-factor convergence (R1 < 0.05). Visualize anisotropic ellipsoids using ORTEP for Windows .

Advanced Research Questions

Q. How can conformational analysis of the chroman ring be performed to resolve discrepancies in computational models?

- Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from SCXRD data to quantify non-planarity . For example, a planar chroman ring would have , while puckered conformers show Å.

- Comparison : Overlay experimental (SCXRD) and computational (DFT-optimized) structures in software like Mercury to identify torsional mismatches .

Q. What strategies are effective for resolving contradictions between spectroscopic and crystallographic data?

- Methodology :

- Cross-Validation : Compare -NMR-derived dihedral angles with SCXRD torsion angles. Discrepancies >5° suggest dynamic motion in solution (e.g., ring puckering) .

- Temperature-Dependent NMR : Acquire spectra at variable temperatures (e.g., 25°C to −60°C) to detect conformational freezing. A coalescence temperature near −30°C indicates slow exchange between puckered states .

- DFT Refinement : Re-optimize computational models using crystallographic constraints (e.g., fixed bond lengths) to align with experimental data .

Q. How can researchers assess the compound’s potential biological activity in vitro?

- Methodology :

- Assay Design : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using dose-response curves. Include positive (e.g., indomethacin) and negative (DMSO vehicle) controls .

- Data Analysis : Calculate IC via nonlinear regression (e.g., GraphPad Prism). For example, a reported chroman derivative showed IC = 12 µM against COX-2, with 95% confidence intervals .

- Validation : Confirm specificity using counter-screens (e.g., cytotoxicity assays on HEK293 cells) to exclude non-target effects .

Data Contradiction and Refinement

Q. How to address inconsistencies in X-ray refinement metrics (e.g., high R-factors)?

- Troubleshooting :

- Twinned Data : Use the Hooft parameter in SHELXL to refine twin fractions. A twin law like (1 0 0 / 0 1 0 / 0 0 −1) may resolve high R values .

- Disorder Modeling : Split occupancy for disordered groups (e.g., methyl rotamers) and apply geometric restraints to prevent overfitting .

- Software Cross-Check : Compare refinement results with alternative programs (e.g., Olex2 vs. WinGX) to identify systematic errors .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.